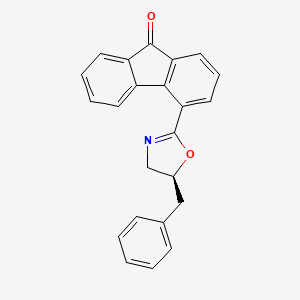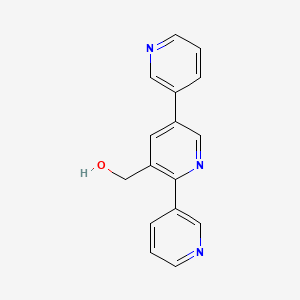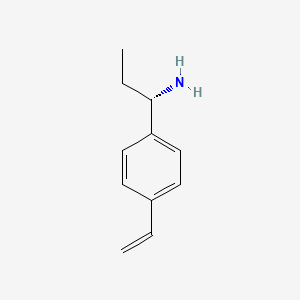![molecular formula C19H26N2O6 B13147711 2-Methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]-1-phenylmethoxycarbonylpiperazine-2-carboxylic acid](/img/structure/B13147711.png)
2-Methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]-1-phenylmethoxycarbonylpiperazine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- 2-Methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]-1-phenylmethoxycarbonylpiperazine-2-carboxylic acid (phew, that’s a mouthful!) is a complex organic molecule with the following structural formula
C27H25N3O6
.Brief Introduction: This compound belongs to the class of piperazine derivatives and contains both carboxylic acid and ester functional groups. Its intricate structure suggests potential biological activity.
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps. One common approach is the reaction of a piperazine derivative with appropriate reagents. For example
Reaction Conditions: Specific conditions vary depending on the synthetic route, but they typically involve mild temperatures, inert atmospheres, and suitable catalysts.
Industrial Production: While not widely produced industrially, research laboratories often synthesize this compound for scientific investigations.
Chemical Reactions Analysis
Reactivity: This compound can undergo various reactions
Common Reagents and Conditions: Acidic or basic hydrolysis, nucleophiles (e.g., Grignard reagents), and oxidizing agents (e.g., KMnO₄).
Major Products: Hydrolysis yields the corresponding carboxylic acid, while substitution reactions lead to various derivatives.
Scientific Research Applications
Medicinal Chemistry: Researchers explore its potential as an antimicrobial, antiviral, or anticancer agent.
Biology: Investigate its interactions with cellular receptors or enzymes.
Industry: Limited industrial applications, but it could serve as a building block for more complex molecules.
Mechanism of Action
Targets: It likely interacts with specific receptors or enzymes due to its structural features.
Pathways: Further studies are needed to elucidate the exact mechanisms.
Comparison with Similar Compounds
Uniqueness: Its combination of piperazine, phenyl, and ester functionalities sets it apart.
Similar Compounds: While not identical, related compounds include other piperazine derivatives and esters.
Properties
Molecular Formula |
C19H26N2O6 |
|---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
2-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]-1-phenylmethoxycarbonylpiperazine-2-carboxylic acid |
InChI |
InChI=1S/C19H26N2O6/c1-18(2,3)27-16(24)20-10-11-21(19(4,13-20)15(22)23)17(25)26-12-14-8-6-5-7-9-14/h5-9H,10-13H2,1-4H3,(H,22,23) |
InChI Key |
JSTVNKXBFPIKBK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN(CCN1C(=O)OCC2=CC=CC=C2)C(=O)OC(C)(C)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


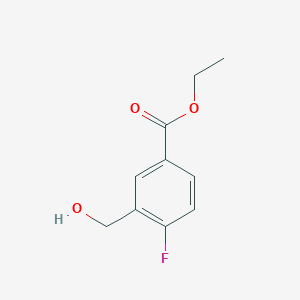
![(S)-2-[6-(Dimethylamino)-2-benzothiazolyl]-4,5-dihydrothiazole-4-carboxylic Acid](/img/structure/B13147632.png)
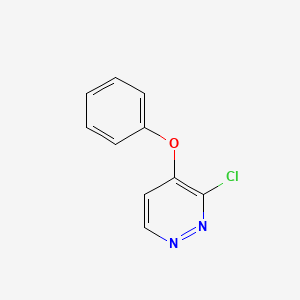

![[2-[(4-bromophenyl)-dimethylsilyl]phenyl]methyl acetate](/img/structure/B13147639.png)
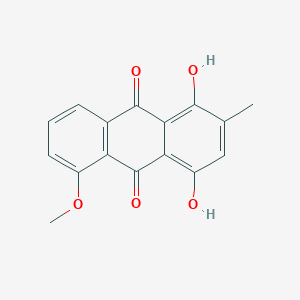
![Methyl 4-[(e)-2-methoxyethenyl]benzoate](/img/structure/B13147654.png)

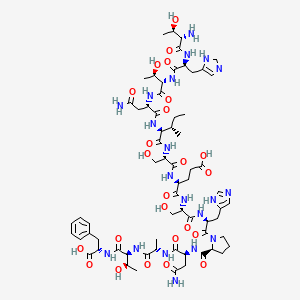
![2-chloro-1-[2,5-dimethyl-1-(4-propylphenyl)-1H-pyrrol-3-yl]ethanone](/img/structure/B13147675.png)

